molecular formula C24H19FNP B4329229 N-(2-fluorophenyl)-P,P,P-triphenylphosphine imide

N-(2-fluorophenyl)-P,P,P-triphenylphosphine imide

Cat. No. B4329229
M. Wt: 371.4 g/mol
InChI Key: GLVLYDSNVCRERN-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-P,P,P-triphenylphosphine imide, also known as FPhPhI, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a phosphine imide, which is a class of compounds that have a phosphorus-nitrogen double bond. FPhPhI has been studied for its ability to act as a strong oxidizing agent, making it useful in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-P,P,P-triphenylphosphine imide involves the transfer of an oxygen atom to the substrate, which leads to the formation of an oxoammonium intermediate. This intermediate can then undergo further reactions to produce the desired product. N-(2-fluorophenyl)-P,P,P-triphenylphosphine imide is a strong oxidizing agent due to the presence of the imide group, which stabilizes the intermediate and allows for efficient oxidation.
Biochemical and Physiological Effects:
Due to its strong oxidizing properties, N-(2-fluorophenyl)-P,P,P-triphenylphosphine imide can have potential biochemical and physiological effects. However, there is limited research on the effects of this compound on living organisms. Therefore, further studies are needed to determine the potential effects of N-(2-fluorophenyl)-P,P,P-triphenylphosphine imide on biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluorophenyl)-P,P,P-triphenylphosphine imide in lab experiments is its strong oxidizing properties, which make it useful in various chemical reactions. Additionally, N-(2-fluorophenyl)-P,P,P-triphenylphosphine imide is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using N-(2-fluorophenyl)-P,P,P-triphenylphosphine imide is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several potential future directions for research on N-(2-fluorophenyl)-P,P,P-triphenylphosphine imide. One area of interest is the development of new synthetic methods for N-(2-fluorophenyl)-P,P,P-triphenylphosphine imide, which could lead to more efficient and cost-effective production. Additionally, further studies are needed to determine the potential applications of N-(2-fluorophenyl)-P,P,P-triphenylphosphine imide in catalysis and other fields of science. Finally, research on the potential effects of N-(2-fluorophenyl)-P,P,P-triphenylphosphine imide on biological systems could lead to the development of new medical treatments or therapies.

Scientific Research Applications

N-(2-fluorophenyl)-P,P,P-triphenylphosphine imide has been extensively studied for its potential applications in various fields of science. One of the most notable applications is in the field of organic synthesis, where N-(2-fluorophenyl)-P,P,P-triphenylphosphine imide is used as a strong oxidizing agent. This compound has been shown to be effective in oxidizing various organic compounds, including alcohols, amines, and sulfides. Additionally, N-(2-fluorophenyl)-P,P,P-triphenylphosphine imide has been studied for its potential use in catalysis, where it can act as a catalyst for various chemical reactions.

properties

IUPAC Name

(2-fluorophenyl)imino-triphenyl-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FNP/c25-23-18-10-11-19-24(23)26-27(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVLYDSNVCRERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=CC=C2F)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FNP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Fluorophenyl)imino](triphenyl)-lambda~5~-phosphane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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